molecular formula C8H5Cl3O2 B1605116 2,4,5-Trichlorophenyl acetate CAS No. 5393-75-9

2,4,5-Trichlorophenyl acetate

Cat. No.: B1605116
CAS No.: 5393-75-9
M. Wt: 239.5 g/mol
InChI Key: IRMIPIZHLIHQST-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl acetate is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of phenyl acetate where three chlorine atoms are substituted at the 2, 4, and 5 positions of the phenyl ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorophenyl acetate can be synthesized through the esterification of 2,4,5-trichlorophenol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, 2,4,5-trichlorophenol and acetic anhydride, are mixed in a reactor equipped with a reflux condenser. The reaction mixture is heated to the required temperature, and the catalyst is added to initiate the reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2,4,5-trichlorophenol and acetic acid.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles such as amines or thiols.

    Oxidation: Under oxidative conditions, this compound can be converted to 2,4,5-trichlorobenzoic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2,4,5-Trichlorophenol and acetic acid.

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Oxidation: 2,4,5-Trichlorobenzoic acid.

Scientific Research Applications

2,4,5-Trichlorophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,5-trichlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on target molecules. This acetylation can modify the activity of enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: The parent compound from which 2,4,5-trichlorophenyl acetate is derived.

    2,4,6-Trichlorophenyl acetate: A similar compound with chlorine atoms substituted at the 2, 4, and 6 positions.

    2,4-Dichlorophenyl acetate: A related compound with two chlorine atoms substituted at the 2 and 4 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties The presence of three chlorine atoms at the 2, 4, and 5 positions enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes

Properties

IUPAC Name

(2,4,5-trichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-4(12)13-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMIPIZHLIHQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202222
Record name Phenol, 2,4,5-trichloro-, acetate (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5393-75-9
Record name 2,4,5-Trichlorophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seedox
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,4,5-trichloro-, acetate (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trichlorophenyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CU5FGF8BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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